molecular formula C9H10O2 B12890517 6-Methyl-1,3-dihydro-2-benzofuran-5-ol CAS No. 533934-35-9

6-Methyl-1,3-dihydro-2-benzofuran-5-ol

Cat. No.: B12890517
CAS No.: 533934-35-9
M. Wt: 150.17 g/mol
InChI Key: IFFPWBSCFATCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,3-dihydro-2-benzofuran-5-ol (CAS 533934-35-9) is a high-purity chemical compound supplied for research and development purposes. This benzofuran derivative features a dihydrobenzofuran core, a privileged scaffold in medicinal chemistry known for its significant bioactivity and structural presence in numerous pharmacologically active molecules . Benzofuran derivatives are extensively investigated for their wide range of biological activities. Research indicates that compounds with this core structure can exhibit potent antioxidant properties, functioning as inhibitors of lipid autoxidation and offering protective effects in models of central nervous system trauma . Furthermore, the benzofuran scaffold is a key structure in exploring antitumor agents, with studies showing various derivatives can induce apoptosis and cell cycle arrest in cancer cells . Beyond therapeutic applications, structurally similar compounds are also utilized in industrial research, such as in perfume compositions, where they can enhance and modify fragrances . Researchers value this compound for its potential as a building block in organic synthesis and for its relevance in drug discovery programs aimed at multiple therapeutic areas. The compound is characterized by its molecular formula, C9H10O2, and a molecular weight of 150.17 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

533934-35-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

6-methyl-1,3-dihydro-2-benzofuran-5-ol

InChI

InChI=1S/C9H10O2/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3,10H,4-5H2,1H3

InChI Key

IFFPWBSCFATCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2)C=C1O

Origin of Product

United States

Computational and Theoretical Chemistry of 6 Methyl 1,3 Dihydro 2 Benzofuran 5 Ol

Density Functional Theory (DFT) Applications in Electronic Structure and Energetics

Density Functional Theory (DFT) is a primary quantum chemical method used to investigate the electronic structure of molecules. For a compound like 6-Methyl-1,3-dihydro-2-benzofuran-5-ol, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. acs.org These calculations would yield key energetic data, such as the total ground-state energy, which is indicative of the molecule's thermodynamic stability. researchgate.net The electronic structure analysis would provide insights into the distribution of electrons within the molecule.

Molecular Docking and Ligand-Target Interactions (Theoretical Frameworks)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). fums.ac.irresearchgate.net This method is crucial in drug discovery for predicting binding affinity and interaction modes. nih.gov For this compound, a theoretical docking study would involve preparing the 3D structure of the ligand and a target protein of interest. fums.ac.ir Docking software, such as AutoDock or MOE, would then be used to simulate the binding process, generating various poses of the ligand in the protein's active site and scoring them based on binding energy. fums.ac.irnih.gov This analysis would identify potential hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. nih.gov

Prediction of Molecular Reactivity and Stability via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting a molecule's reactivity and kinetic stability. malayajournal.org By analyzing the results from DFT calculations, various chemical reactivity descriptors can be derived. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally signifies high kinetic stability and low chemical reactivity. malayajournal.org These parameters help in understanding how the molecule might behave in chemical reactions.

Analysis of Frontier Molecular Orbitals and Charge Distributions

Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net An analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the likely sites for electrophilic and nucleophilic attack. Furthermore, charge distribution can be analyzed using methods like Mulliken population analysis or by generating a Molecular Electrostatic Potential (MEP) map, which illustrates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and materials science. nih.gov Computational methods can predict these properties for a given molecule. The investigation for this compound would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using DFT or Time-Dependent Hartree-Fock (TDHF) methods. researchgate.net A large hyperpolarizability value suggests that the molecule could be a promising candidate for NLO materials, often associated with molecules possessing significant intramolecular charge transfer characteristics. researchgate.net

Natural Occurrence and Biosynthetic Pathways of Dihydrobenzofuran Analogues

Isolation and Characterization of Dihydrobenzofuran Natural Products

Dihydrobenzofuran derivatives are widely distributed in higher plants, with a significant number of compounds discovered in families such as Asteraceae, Rutaceae, and Liliaceae. nih.gov The isolation process typically involves extraction from a natural source, followed by chromatographic separation to obtain pure compounds. Structural characterization is then performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For instance, an investigation into the chemical constituents of the roots of Glycyrrhiza inflata (Fabaceae) led to the isolation of two new derivatives of licochalcone A that feature a dihydrobenzofuran moiety. nih.govresearchgate.net These trace metabolites were identified as congeners of the parent retrochalcone, demonstrating the structural diversity that can arise within a single natural source. nih.govresearchgate.net The characterization of these compounds involved detailed analysis of their 1D and 13C NMR spectra to confirm the connectivity and stereochemistry of the dihydrobenzofuran ring system. nih.gov

Below is a table of representative dihydrobenzofuran natural products and their sources.

Compound ClassSpecific Example(s)Natural Source
Dihydrobenzofuran LignansDimerization products of caffeic acid methyl esterSynthetic (Biomimetic)
Dihydrobenzofuran RetrochalconesLicochalcone A derivatives (LicAF1, LicAF2)Glycyrrhiza inflata (Fabaceae)
NeolignansEupomatenoidsEupomatiaceae family plants
VariousCompounds from various speciesKrameria ramosissima, Ophryosporus lorentzii

Proposed Biosynthetic Routes for Dihydrobenzofuran Core Structures

The biosynthesis of the dihydrobenzofuran core in nature is believed to proceed through the oxidative coupling of phenylpropanoid units. acs.org Lignans, a major class of compounds containing this scaffold, are formed from the dimerization of two C6-C3 phenylpropanoid precursors. researchgate.net This process is typically mediated by enzymes that control the regioselectivity and stereoselectivity of the coupling reaction.

The key step is the generation of radical intermediates from phenolic precursors like p-coumaric, caffeic, or ferulic acids. These radicals then couple to form a variety of dimeric structures, with subsequent intramolecular cyclization leading to the formation of the dihydrobenzofuran ring. The specific enzymes and co-factors involved can vary between plant species, leading to the vast structural diversity observed in naturally occurring dihydrobenzofuran lignans.

Biomimetic Synthesis Approaches Inspired by Natural Pathways

The proposed biosynthetic pathways have inspired chemists to develop biomimetic syntheses of dihydrobenzofuran lignans in the laboratory. acs.org These approaches mimic the natural oxidative coupling process, often using chemical oxidants in place of enzymes.

A common strategy involves the oxidative dimerization of phenylpropanoid esters, such as caffeic acid methyl ester. acs.org The choice of oxidant can influence the reaction outcome; for example, using silver oxide (Ag2O) has been shown to effectively generate the dihydrobenzofuran skeleton. researchgate.net This biomimetic reaction sequence provides a straightforward method to produce a series of related dihydrobenzofuran lignans and benzofurans. acs.orgacs.org This approach is valuable not only for producing these compounds for biological evaluation but also for studying the fundamental mechanisms of the oxidative coupling reactions that occur in nature. researchgate.net

Q & A

What synthetic methodologies are effective for preparing 6-methyl-1,3-dihydro-2-benzofuran-5-ol, and how can regioselectivity be controlled?

Basic Research Focus
The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or one-pot pseudo three-component reactions using NaH/THF systems to deprotonate intermediates and stabilize reactive species . Regioselectivity is influenced by steric and electronic factors; directed ortho-metalation or Suzuki-Miyaura cross-coupling can introduce substituents at specific positions .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in benzofuran derivatives?

Basic Research Focus
X-ray crystallography using SHELXL software (for refinement) provides precise bond lengths and angles, critical for confirming the benzofuran core and substituent positions . 1^1H and 13^13C NMR (e.g., δ 2.39–8.89 ppm for aromatic protons) and IR spectroscopy (e.g., 1705 cm1^{-1} for carbonyl groups) validate functional groups and hydrogen bonding patterns .

What hydrogen bonding patterns dominate in this compound crystals, and how do they influence supramolecular assembly?

Advanced Research Focus
Graph set analysis (e.g., Etter’s formalism) reveals donor-acceptor interactions involving the hydroxyl and ether oxygen atoms. These patterns stabilize crystal packing via O-HO\text{O-H}\cdots\text{O} bonds, affecting solubility and melting points .

What safety protocols are recommended for handling this compound given its hazardous classification?

Basic Research Focus
Classified under hazardous chemicals (CAS 2439-01-2), it requires OSHA-compliant PPE (gloves, goggles) and ventilation. Toxicity assessments should prioritize acute exposure studies (e.g., LD50_{50} in rodents) and environmental persistence assays .

How can in vitro assays evaluate the biological activity of benzofuran derivatives like this compound?

Advanced Research Focus
Use receptor-binding assays (e.g., serotonin receptors for psychoactive analogs) or enzyme inhibition studies (e.g., cytochrome P450). Molecular docking simulations (AutoDock Vina) predict interactions with target proteins .

What computational tools predict the electronic properties and reaction mechanisms of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. PubChem’s InChI key (MMVUJVASBDVNGJ-UHFFFAOYSA-N) provides baseline data for thermodynamic stability and tautomeric forms .

How do reaction conditions influence the mechanism of sigmatropic rearrangements in benzofuran synthesis?

Advanced Research Focus
Polar solvents (e.g., THF) stabilize transition states in [3,3]-sigmatropic rearrangements, while temperature controls kinetic vs. thermodynamic product distribution. Mechanistic studies via 18^{18}O isotope labeling or Hammett plots clarify substituent effects .

What solvent systems optimize crystallization while preserving hydrogen bonding networks?

Advanced Research Focus
Hydrogen bond-accepting solvents (e.g., DMSO, acetone) disrupt packing, leading to amorphous solids. Non-polar solvents (hexane/ethyl acetate) favor crystalline phases with defined O-HO\text{O-H}\cdots\text{O} motifs .

Which analytical techniques quantify purity and monitor degradation products?

Basic Research Focus
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities. Mass spectrometry (ESI-MS) identifies degradation pathways (e.g., oxidation at the methyl or hydroxyl groups) .

How should researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Focus
Reproducibility checks under inert atmospheres (N2_2) and standardized characterization (e.g., identical NMR solvents) resolve discrepancies. Collaborative validation via platforms like PubChem or Cambridge Structural Database ensures data reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.